molecular formula C21H18O7 B1248559 Austrobailignan 2 CAS No. 55890-20-5

Austrobailignan 2

Cat. No. B1248559
CAS RN: 55890-20-5
M. Wt: 382.4 g/mol
InChI Key: GROYKMASYUMFER-GESALYCCSA-N
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Description

Austrobailignan 2 is a natural product found in Koelreuteria elegans with data available.

Scientific Research Applications

Cancer Research

Austrobailignan-1, closely related to Austrobailignan 2, has been identified as having potent anti-cancer properties. It is effective against non-small cell lung cancer cells, inducing cell cycle arrest and apoptosis independently of the p53 pathway. This is achieved through its role as a topoisomerase 1 inhibitor, causing DNA strand breaks and inducing a DNA damage response signaling pathway (Wu et al., 2015).

Antioxidant and Antiproliferative Effects

Austrobailignan-6 and related lignans from Myristica argentea exhibit antiproliferative effects on MCF-7 cells, along with antioxidant activities. These lignans also demonstrate anti-17beta-hydroxysteroid dehydrogenase and anti-aromatase activities, contributing to their potential therapeutic applications (Filleur et al., 2001).

Inhibition of Prostate Cancer Cell Growth

Lignans from the Australian plant Austrobaileya scandens, including austrobailignans, have shown significant inhibition against human prostate cancer PC3 cells. These compounds, including austrobailignan-8 and austrobailignan-9, demonstrate the ability to induce apoptosis and arrest the S cell cycle phase in these cancer cells (Tran et al., 2016).

Antitrypanosomal Activity

Neolignans derived from Saururus cernuus, including austrobailignans, display significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds induce alterations in the mitochondrial membrane potential, presenting a potential therapeutic approach for this parasitic infection (Brito et al., 2019).

General Therapeutic Potential

Various studies have highlighted the therapeutic potential of compounds isolated from Koelreuteria elegans, including austrobailignan 1. These compounds show significant anticancer activity, particularly against breast cancer cell lines, indicating a broad spectrum of potential therapeutic applications (Abo-Elghiet et al., 2021).

properties

CAS RN

55890-20-5

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

(5R,5aS,8aR)-5-(7-methoxy-1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

InChI

InChI=1S/C21H18O7/c1-23-16-4-11(5-17-20(16)28-9-27-17)18-13-6-15-14(25-8-26-15)3-10(13)2-12-7-24-21(22)19(12)18/h3-6,12,18-19H,2,7-9H2,1H3/t12-,18+,19+/m0/s1

InChI Key

GROYKMASYUMFER-GESALYCCSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)[C@H]3[C@H]4[C@@H](CC5=CC6=C(C=C35)OCO6)COC4=O

SMILES

COC1=CC(=CC2=C1OCO2)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O

synonyms

austrobailignan 2
austrobailignan-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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